molecular formula C11H12N4O3S B1681782 Sulfamethoxypyridazine CAS No. 80-35-3

Sulfamethoxypyridazine

Cat. No. B1681782
CAS RN: 80-35-3
M. Wt: 280.31 g/mol
InChI Key: VLYWMPOKSSWJAL-UHFFFAOYSA-N
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Description

Sulfamethoxypyridazine is a sulfonamide antibacterial . It is prescribed for vaginal irritation, severe acute thrush, and is also used in the treatment of Dermatitis herpetiformis, where it is an alternative therapy to Dapsone . It is indicated in the treatment of gonorrhea, inflammation, urinary tract ulcers, and bronchitis .


Synthesis Analysis

Sulfonamides, including Sulfamethoxypyridazine, have been synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . Another method involves the condensation of commercially available 4‐amino‐N‐(5‐methylisoxazol‐3‐yl)benzenesulfonamide (sulphamethoxazole), 4‐amino‐N‐(4,6‐dimethylpyrimidin‐2‐yl .


Molecular Structure Analysis

Sulfamethoxypyridazine consists of pyridazine having a methoxy substituent at the 6-position and a 4-aminobenzenesulfonamido group at the 3-position . More details about its structure can be found in the reference .


Chemical Reactions Analysis

The oxidation degradation of Sulfamethoxypyridazine in UV/Co (II)/peroxymonosulfate (PMS) system has been explored. The degradation was accomplished mainly by hydroxylation of the aromatic ring, extrusion of SO2, oxidation of NH2 group, and N−S bond cleavage .


Physical And Chemical Properties Analysis

Sulfamethoxypyridazine has a molecular weight of 280.30 g/mol . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 564.9±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Antibacterial Activity and Clinical Use

Sulfamethoxypyridazine, known for its antibacterial properties comparable to sulfadiazine, has been utilized in clinical settings due to its favorable pharmacokinetic characteristics such as good absorption, slow excretion, and high solubility in urine. It has been effectively employed in the treatment of acute pyelonephritis and other chronic infections, demonstrating significant therapeutic outcomes without major renal or hematological toxicities. Clinical experiences have highlighted its potential in managing infections with a well-tolerated profile, making it a candidate for broader clinical applications (Walker & Hamburger, 1957).

Efficacy in Pneumocystis Carinii Pneumonia

Research exploring sulfamethoxypyridazine's efficacy against Pneumocystis carinii pneumonia, a significant opportunistic infection, has shown promising results. It has been found to be more effective than sulfamethoxazole in a murine model, suggesting its potential as an alternative therapeutic option for this condition, particularly given its lower frequency of adverse effects (Bartlett et al., 1998).

Solubility and Drug Design Implications

The solubility of sulfamethoxypyridazine in various solvents has been studied to understand its chemical behavior better, which is crucial for drug formulation and development. Research in this area has led to the derivation of partial solubility parameters and the establishment of models predicting its solubility in diverse solvents. These insights are valuable for the pharmaceutical development of sulfamethoxypyridazine and other similar compounds, offering a foundation for optimizing drug delivery and efficacy (Bustamante et al., 1989).

Photodegradation and Environmental Implications

The environmental fate of sulfamethoxypyridazine, including its photodegradation mechanisms in water, has been investigated to assess its persistence and potential environmental impact. Studies using quantum chemical methods have explored how dissolved inorganic matter and hydroxyl radicals influence its degradation pathways. These findings are crucial for understanding the environmental behavior of sulfamethoxypyridazine and guiding policies on its use and disposal to minimize ecological harm (Shah & Hao, 2017).

Inhibition of Dihydropteroate Synthetase

The inhibitory effects of sulfamethoxypyridazine on the enzyme dihydropteroate synthetase, crucial for folate biosynthesis in microorganisms, have been explored. This research sheds light on its mechanism of action against microbial pathogens and its potential role in treating infections caused by Pneumocystis carinii and other bacteria. Understanding such mechanisms is vital for developing new antimicrobial strategies and overcoming resistance (Hong et al., 1995).

Safety And Hazards

Sulfamethoxypyridazine may cause skin irritation and serious eye damage. It may also cause respiratory irritation. In case of skin contact, it is advised to wash with plenty of soap and water. If inhaled, the victim should be moved to fresh air .

Future Directions

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic . There is ongoing research into its photodegradation behavior and its degradation in various systems . The development of novel DHPS inhibitors to replace sulfa drugs, including Sulfamethoxypyridazine, is also being explored .

properties

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWMPOKSSWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023611
Record name Sulfamethoxypyridazine
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Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Sulfamethoxypyridazine

CAS RN

80-35-3
Record name Sulfamethoxypyridazine
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Record name Sulfamethoxypyridazine [USP:INN:BAN]
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Record name Sulfamethoxypyridazine
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Record name sulfamethoxypyridazine
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Record name SULFAMETHOXYPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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